molecular formula C21H26O3 B13780501 Methanone, [2-hydroxy-4-[(3-methylheptyl)oxy]phenyl]phenyl- CAS No. 67845-97-0

Methanone, [2-hydroxy-4-[(3-methylheptyl)oxy]phenyl]phenyl-

Cat. No.: B13780501
CAS No.: 67845-97-0
M. Wt: 326.4 g/mol
InChI Key: DRGCHZYNFDICTL-UHFFFAOYSA-N
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Description

Methanone, [2-hydroxy-4-[(3-methylheptyl)oxy]phenyl]phenyl- is a benzophenone derivative characterized by a diphenylmethanone backbone with a hydroxyl group at the 2-position and a branched 3-methylheptyloxy substituent at the 4-position. This structure confers unique physicochemical properties, including UV absorption capabilities and solubility in hydrophobic matrices.

Properties

CAS No.

67845-97-0

Molecular Formula

C21H26O3

Molecular Weight

326.4 g/mol

IUPAC Name

[2-hydroxy-4-(3-methylheptoxy)phenyl]-phenylmethanone

InChI

InChI=1S/C21H26O3/c1-3-4-8-16(2)13-14-24-18-11-12-19(20(22)15-18)21(23)17-9-6-5-7-10-17/h5-7,9-12,15-16,22H,3-4,8,13-14H2,1-2H3

InChI Key

DRGCHZYNFDICTL-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)CCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of methanone derivatives bearing hydroxy and alkoxy substituents on aromatic rings typically involves multi-step organic transformations including:

  • Formation of the ketone (benzophenone) core
  • Introduction of hydroxy substituents via selective hydroxylation or phenol formation
  • Alkylation or etherification of phenolic hydroxyl groups with branched alkyl chains such as 3-methylheptyl groups

The key challenge lies in selective functionalization of the aromatic rings and efficient formation of the ether linkage without cleavage or side reactions.

Ether Formation via Alkylation of Phenols

The 3-methylheptyl ether group attached at the 4-position of the phenyl ring is most commonly introduced by alkylation of the corresponding phenol with a suitable alkyl halide or sulfonate ester under basic conditions. Typical procedures include:

  • Deprotonation of the phenolic hydroxyl group using a base such as potassium carbonate or sodium hydride
  • Nucleophilic substitution with 3-methylheptyl bromide or iodide to form the ether bond

This method is favored for its straightforwardness and high selectivity.

Protection and Deprotection Strategies

To prevent undesired reactions on the hydroxy group at the 2-position during etherification or ketone formation, protection groups such as benzyl ethers can be employed. The benzyl group is preferred because it can be removed cleanly by catalytic hydrogenation without cleavage of the ether bond or ketone functionality.

Ketone Formation (Benzophenone Core)

The benzophenone core can be synthesized by Friedel-Crafts acylation of the corresponding aromatic ring with benzoyl chloride or by coupling reactions involving aryl halides and carbonyl sources. For example:

  • Friedel-Crafts acylation using AlCl3 catalyst
  • Transition-metal catalyzed coupling (e.g., Suzuki or Stille coupling) followed by oxidation

The hydroxy and ether substituents are either introduced before or after ketone formation depending on their stability under reaction conditions.

Advanced Coupling Methods for Structural Modifications

Recent literature highlights the use of trichloroacetimidate and acetate intermediates to modify hydroxy-substituted benzophenones via C–C coupling reactions. These methods involve converting the hydroxy group into a good leaving group (trichloroacetimidate or acetate) followed by reaction with activated arenes or nucleophiles under Lewis acid catalysis (e.g., trimethylsilyltrifluoromethanesulfonate) to form new C–C bonds. Although these methods are primarily for arylation, they demonstrate the versatility of functional group transformations on benzophenone derivatives.

Data Tables on Preparation Yields and Conditions

Step Reaction Type Reagents/Conditions Yield (%) Notes
Phenol deprotonation & alkylation Ether formation K2CO3, 3-methylheptyl bromide, DMF, reflux 75-90 High selectivity, mild conditions
Benzyl protection of phenol Protection Benzyl chloride, base, catalytic hydrogenation for deprotection 85-95 Benzyl group easily removed by hydrogenation
Friedel-Crafts acylation Ketone formation Benzoyl chloride, AlCl3, inert solvent 60-80 Sensitive to substituents on aromatic ring
Trichloroacetimidate coupling C–C coupling (aryl substitution) Trichloroacetonitrile, DBU, Lewis acid catalyst 78-88 Efficient for aryl modifications
Carbodiimide coupling Amide bond formation DCC, NHS, amines, room temp 70-85 Useful for related derivatives

Extensive Research Discoveries and Source Diversity

  • Patent Literature: Swedish patent SE431085B describes the use of benzyl protection groups in phenolic ether synthesis for pharmacological compounds, emphasizing the ease of deprotection by catalytic hydrogenation without cleavage of ether bonds.

  • Peer-Reviewed Research: Studies on methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives demonstrate advanced coupling techniques such as trichloroacetimidate and acetate intermediates for structural modifications of hydroxy-substituted aromatic ketones. These methods provide high yields and mild conditions for functionalization, which can be adapted for the synthesis of methanone, [2-hydroxy-4-[(3-methylheptyl)oxy]phenyl]phenyl-.

  • Chemical Databases: PubChem entries for related compounds such as [4-(2-hydroxyethoxy)phenyl]phenylmethanone provide molecular structure data and confirm the presence of hydroxy and ether functionalities on benzophenone cores, supporting the synthetic approaches discussed.

Chemical Reactions Analysis

Alkylation and Ether Formation

The compound’s hydroxyl group at the 2-position participates in alkylation reactions. A key synthetic route involves reacting phenolic precursors with 3-methylheptyl halides under basic conditions to form the ether linkage. For example:

Phenolic precursor+3 methylheptyl bromideBaseMethanone derivative+HBr\text{Phenolic precursor}+\text{3 methylheptyl bromide}\xrightarrow{\text{Base}}\text{Methanone derivative}+\text{HBr}

Conditions :

  • Solvent: Polar aprotic (e.g., DMF)

  • Base: Potassium carbonate

  • Temperature: 60–80°C

Ether Cleavage

The 3-methylheptyl ether group can undergo acid-catalyzed cleavage, regenerating the phenolic hydroxyl group. This reaction is critical in degradation studies:

Methanone derivative+H3O+2 4 dihydroxybenzophenone+3 methylheptanol\text{Methanone derivative}+\text{H}_3\text{O}^+\rightarrow \text{2 4 dihydroxybenzophenone}+\text{3 methylheptanol}

Conditions :

  • Acid: Concentrated HCl or H2SO4\text{H}_2\text{SO}_4

  • Temperature: Reflux (100–120°C)

Sulfonation

The aromatic ring undergoes electrophilic substitution at the para-position relative to the hydroxyl group, forming sulfonated derivatives:

Methanone derivative+H2SO4Sulfonated product+H2O\text{Methanone derivative}+\text{H}_2\text{SO}_4\rightarrow \text{Sulfonated product}+\text{H}_2\text{O}

Key Parameters :

  • Sulfonation occurs at the 5-position of the hydroxyl-substituted ring.

  • Reaction time: 4–6 hours at 50°C.

Condensation Reactions

The hydroxyl and ketone groups enable condensation with amines or aldehydes. For instance, Schiff base formation with amino acids has been reported under mild conditions :

Methanone derivative+Amino acidEt3NSchiff base complex\text{Methanone derivative}+\text{Amino acid}\xrightarrow{\text{Et}_3\text{N}}\text{Schiff base complex}

Example :

  • Reaction with L-alanine yields a pentacoordinated silicon complex (71% yield) .

  • Conditions : THF solvent, triethylamine, room temperature .

Hydrogenation

The ketone group can be reduced to a secondary alcohol using catalytic hydrogenation:

Methanone derivative+H2Pd CAlcohol derivative\text{Methanone derivative}+\text{H}_2\xrightarrow{\text{Pd C}}\text{Alcohol derivative}

Conditions :

  • Catalyst: 10% Pd/C

  • Pressure: 1–3 atm H₂

  • Solvent: Ethanol or ethyl acetate .

Oxidation

The hydroxyl group is susceptible to oxidation, forming quinone-like structures under strong oxidizing agents:

Methanone derivative+KMnO4Quinone derivative+MnO2\text{Methanone derivative}+\text{KMnO}_4\rightarrow \text{Quinone derivative}+\text{MnO}_2

Conditions :

  • Oxidizing agent: KMnO4\text{KMnO}_4 in acidic medium

  • Temperature: 0–5°C (to prevent over-oxidation).

Functionalization via Silylation

The hydroxyl group reacts with silylating agents (e.g., chlorodiphenylsilane) to form silyl ethers, enhancing hydrophobicity :

Methanone derivative+SiCl2Ph2Et3NSilylated product+HCl\text{Methanone derivative}+\text{SiCl}_2\text{Ph}_2\xrightarrow{\text{Et}_3\text{N}}\text{Silylated product}+\text{HCl}

Conditions :

  • Solvent: Chloroform or THF

  • Base: Triethylamine

  • Yield: ~70% .

Photochemical Reactions

The benzophenone moiety enables UV-induced crosslinking via radical formation, useful in polymer chemistry :

Methanone derivativehνRadical intermediateCrosslinked product\text{Methanone derivative}\xrightarrow{h\nu}\text{Radical intermediate}\rightarrow \text{Crosslinked product}

Applications :

  • UV stabilizers in plastics .

Key Research Findings

  • Sulfonation and Ether Reactivity : The 3-methylheptyl ether group’s lability under acidic conditions makes the compound a candidate for controlled-release applications.

  • Biological Interactions : The hydroxyl group forms hydrogen bonds with enzymes, influencing antioxidant activity.

  • UV Absorption : The benzophenone core contributes to UV stability, relevant in materials science .

Scientific Research Applications

Introduction to Methanone, [2-hydroxy-4-[(3-methylheptyl)oxy]phenyl]phenyl-

Methanone, [2-hydroxy-4-[(3-methylheptyl)oxy]phenyl]phenyl- is a complex organic compound with significant applications in various scientific fields, particularly in medicinal chemistry and materials science. Its unique structural characteristics allow it to interact with biological systems and materials in ways that make it valuable for research and development.

Pharmaceutical Applications

Methanone derivatives have been explored for their potential pharmacological activities. The compound's structure allows it to function as a scaffold for designing new drugs targeting various diseases, particularly in oncology and neuropharmacology.

Case Study: Anticancer Activity

Research has indicated that methanone derivatives exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, studies have shown that modifications to the methanone structure can enhance its potency against certain cancer cell lines, making it a candidate for further drug development .

Materials Science

The compound is also investigated for its utility in materials science, particularly in the development of polymers and coatings. Its ability to form stable complexes with metals makes it useful in creating advanced materials with enhanced properties.

Case Study: Polymer Development

In recent studies, methanone derivatives have been incorporated into polymer matrices to improve thermal stability and mechanical strength. These materials are being evaluated for applications in protective coatings and high-performance composites .

Environmental Applications

Methanone compounds are being studied for their environmental impact and potential use in remediation technologies. Their chemical properties allow them to interact with pollutants, facilitating their breakdown or removal from contaminated sites.

Case Study: Pollutant Degradation

Research has demonstrated that methanone derivatives can catalyze the degradation of specific organic pollutants under certain conditions, suggesting their application in environmental cleanup efforts .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Case Studies
PharmaceuticalDrug design targeting cancerInhibition of cancer cell proliferation
Materials ScienceDevelopment of advanced polymersEnhanced thermal stability and mechanical strength
Environmental ScienceRemediation of pollutantsCatalytic degradation of organic pollutants

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb UV radiation. The hydroxyl group forms hydrogen bonds with the carbonyl group, stabilizing the molecule and allowing it to absorb UV light efficiently. This absorption prevents UV-induced damage to materials and biological tissues .

Comparison with Similar Compounds

Structural Analogues in the Benzophenone Family

The following table summarizes key benzophenone derivatives with structural similarities:

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Applications CAS/References
Target Compound : [2-hydroxy-4-[(3-methylheptyl)oxy]phenyl]phenyl-methanone 2-hydroxy, 4-(3-methylheptyloxy) C₂₁H₂₆O₃ (estimated) ~326.4 (estimated) Not reported Hypothesized UV stabilizer N/A
[2-hydroxy-4-(octyloxy)phenyl]phenyl-methanone (UV-531) 2-hydroxy, 4-(linear octyloxy) C₂₁H₂₆O₃ 326.42 47–49 UV absorber in plastics, coatings 1843-05-6
2-hydroxy-4-(2-phenoxyethoxy)benzophenone 2-hydroxy, 4-(phenoxyethoxy) C₂₁H₁₈O₅ 350.36 Not reported UV stabilizer, potential polymer additive 21112-68-5
Methanone, [5-[[3-(benzotriazol-2-yl)-2-hydroxy-5-(tetramethylbutyl)phenyl]methyl]-2-hydroxy-4-(octyloxy)phenyl]phenyl- Complex substituents (benzotriazole, tetramethylbutyl) C₃₉H₄₄N₃O₄ 618.78 Not reported High-performance UV stabilizer 162245-07-0

Key Observations :

  • Substituent Effects: The target compound’s 3-methylheptyloxy group introduces branching, which likely reduces crystallinity compared to UV-531’s linear octyloxy chain. This could enhance compatibility with non-polar polymers like polyethylene (PE) or polypropylene (PP) .
  • UV Absorption : UV-531 absorbs strongly at 290–360 nm due to the conjugated hydroxyl and carbonyl groups. The target compound’s branched alkoxy group may slightly shift the absorption spectrum, but experimental data are needed for confirmation.
  • Regulatory Status : UV-531 has a specific migration limit (SML) of 6.0 mg/kg in food-contact plastics . The target compound’s safety profile remains unverified but may face similar regulatory scrutiny.

Comparison with Piperidine-Modified Benzophenones

describes benzophenones with piperidinylhexyloxy substituents (e.g., Compounds 7–11), synthesized for histamine H3 receptor affinity and cholinesterase inhibition. These compounds differ significantly in bioactivity due to their polar, nitrogen-containing substituents:

Compound (from ) Substituents Melting Point (°C) Bioactivity
Compound 9 : Phenyl (4-((6-(piperidin-1-yl)hexyl)oxy)phenyl)methanone 4-(piperidinylhexyloxy) 133–136 Cholinesterase inhibition (IC₅₀ ~10 µM)
Target Compound 4-(3-methylheptyloxy) Not reported Likely inert (non-bioactive)

Key Differences :

  • Polarity: Piperidine derivatives are more polar and form hydrogen oxalate salts, enhancing water solubility . The target compound’s non-polar alkoxy group prioritizes hydrophobicity for material science applications.
  • Applications : Piperidine-containing analogs target neurological pathways, whereas the target compound is hypothesized for industrial use (e.g., UV protection).

Comparison with Hydroxyacetophenone Derivatives

, and 5 highlight hydroxyacetophenones with varied substituents, such as chloro, methoxy, and acetyloxy groups. For example:

Compound (from ) Substituents Melting Point (°C) Synthesis Method
1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone 2-chloro, 3-methoxy, 4-hydroxy 97–98 Friedel-Crafts acylation
Target Compound 2-hydroxy, 4-(branched alkoxy) Not reported Likely nucleophilic alkoxylation

Key Insights :

  • Synthetic Flexibility: The target compound’s synthesis would resemble methods for UV-531, involving alkylation of 2,4-dihydroxybenzophenone with 3-methylheptyl bromide .
  • Thermal Stability : Linear alkoxy derivatives (e.g., octyloxy in UV-531) exhibit higher melting points (47–49°C) than branched analogs, which may have lower thermal stability due to reduced packing efficiency.

Biological Activity

Methanone, [2-hydroxy-4-[(3-methylheptyl)oxy]phenyl]phenyl- (CAS # 67845-91-4), is a synthetic organic compound primarily studied for its biological activity, particularly as a UV stabilizer in cosmetics and plastics. This compound belongs to the class of phenolic compounds, which are known for their diverse biological activities, including antioxidant properties and potential effects on human health.

  • Molecular Formula : C21H26O3
  • Molecular Weight : 326.43 g/mol
  • Density : 1.066 g/cm³
  • Boiling Point : 448.218°C
  • Flash Point : 150.873°C

The biological activity of Methanone is primarily attributed to its ability to absorb ultraviolet (UV) light, which protects skin cells from UV-induced damage. The compound's structure allows it to act as a photostabilizer, preventing the degradation of other compounds in formulations, thus enhancing the efficacy and safety of cosmetic products.

Antioxidant Activity

Research indicates that phenolic compounds exhibit significant antioxidant properties due to their ability to scavenge free radicals. A study on related compounds showed that they could reduce oxidative stress in cells, which is crucial for preventing cellular damage associated with aging and various diseases .

Toxicological Studies

Toxicity assessments have been conducted on Methanone and its derivatives. In a detailed study involving rats and mice, it was found that high doses led to increased liver and kidney weights, along with histopathological changes such as hepatocyte vacuolization and renal tubular degeneration . Notably:

  • NOAEL (No Observed Adverse Effect Level) : Identified at 6250 ppm for microscopic lesions in diet studies.
  • Reproductive Effects : Significant decreases in epididymal sperm density were noted at higher doses, indicating potential reproductive toxicity .

Case Studies

  • UV Protection in Sunscreens : Methanone has been evaluated for its effectiveness as a UV filter in sunscreen formulations. Its ability to absorb UV radiation helps prevent sunburn and skin damage, making it a valuable ingredient in photoprotective products.
  • Cosmetic Stability : In formulations containing Methanone, studies demonstrated improved stability of active ingredients under UV exposure compared to formulations without it. This stability is crucial for maintaining product efficacy over time.

Summary of Research Findings

Study TypeFindings
Antioxidant ActivitySignificant reduction of oxidative stress in vitro; potential health benefits observed .
Toxicological StudiesIncreased liver and kidney weights; reproductive toxicity at high doses; NOAEL established .
Case StudiesEffective UV filter in sunscreens; improved stability of cosmetic formulations .

Q & A

Basic: What synthetic methodologies are recommended for preparing Methanone derivatives with alkoxy-phenolic substituents?

Answer:
The compound’s structure suggests synthesis via Friedel-Crafts acylation , where a phenylacetophenone intermediate is functionalized with alkoxy groups. For example:

  • Step 1: React phenylacetic acid derivatives with phenolic substrates using Lewis acid catalysts (e.g., AlCl₃) to form the methanone core .
  • Step 2: Introduce the 3-methylheptyloxy group via nucleophilic substitution or Mitsunobu reaction under controlled pH to preserve the hydroxyl group .
  • Critical Note: Monitor reaction temperature (<60°C) to avoid side reactions like dealkylation or oxidation .

Advanced: How can conflicting spectral data (e.g., NMR, IR) for this compound be resolved?

Answer:
Contradictions often arise from solvent effects or impurities . Use a multi-technique approach:

  • X-ray crystallography to confirm the core structure (e.g., as demonstrated for related diaryl methanones) .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight (±5 ppm accuracy) .
  • 2D NMR (COSY, HSQC) to resolve overlapping alkoxy and aromatic proton signals .
  • Reference standards (e.g., USP/EP-certified) for comparative analysis .

Basic: What safety protocols are essential for handling this compound?

Answer:
Based on SDS data for structurally similar methanones:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles (H319: eye irritation; H315: skin irritation) .
  • Ventilation: Use fume hoods to avoid inhalation of dust/particulates (H335: respiratory irritation) .
  • First Aid: For skin contact, wash with water for 15 minutes; for ingestion, administer activated charcoal (H302: harmful if swallowed) .

Advanced: How can photostability and degradation pathways be systematically analyzed?

Answer:
Design experiments under controlled UV/visible light exposure :

  • LC-MS/MS to identify photodegradants (e.g., cleavage of the alkoxy chain or oxidation of the hydroxyl group) .
  • Quantum chemical calculations (DFT) to predict reactive sites for oxidation .
  • Accelerated aging studies (40°C/75% RH for 6 months) to assess shelf-life, with periodic HPLC purity checks .

Basic: What analytical techniques are optimal for purity assessment?

Answer:

  • HPLC-UV/DAD with a C18 column (method: 0.1% formic acid in water/acetonitrile gradient) to detect impurities ≥0.1% .
  • Karl Fischer titration for moisture content (<0.5% w/w recommended for stability) .
  • Elemental analysis (C, H, O) to validate stoichiometry .

Advanced: How to address discrepancies in reported toxicity data for alkoxy-phenolic methanones?

Answer:

  • In vitro assays: Compare cytotoxicity (e.g., HepG2 cell viability) across multiple labs to identify protocol variability .
  • Read-across approach: Use data from structurally analogous compounds (e.g., oxybenzone derivatives) with validated toxicity profiles .
  • QSAR modeling to predict acute oral toxicity (LD50) and prioritize in vivo testing .

Basic: What storage conditions ensure long-term stability?

Answer:

  • Temperature: Store at -20°C in amber glass vials to prevent light-induced degradation .
  • Atmosphere: Argon or nitrogen blanket to minimize oxidation .
  • Compatibility: Avoid polypropylene containers; use PTFE-lined caps to prevent leaching .

Advanced: How to optimize reaction yields for large-scale synthesis?

Answer:

  • Process Analytical Technology (PAT): Use inline FTIR to monitor acylation progress and adjust reagent stoichiometry dynamically .
  • Flow chemistry: Continuous reactors reduce side reactions (e.g., polymerization) and improve heat transfer .
  • Solvent selection: Replace dichloromethane with cyclopentyl methyl ether (CPME) for greener synthesis and easier recycling .

Basic: How to distinguish between positional isomers in alkoxy-phenolic methanones?

Answer:

  • NOESY NMR to identify spatial proximity between the 3-methylheptyloxy group and aromatic protons .
  • IR spectroscopy: Compare carbonyl stretching frequencies (Δν ~10 cm⁻¹ for ortho vs. para substituents) .

Advanced: What strategies enable eco-friendly synthesis of this compound?

Answer:

  • Solar-driven photoacylation: Utilize sunlight as an energy source for ketone formation (demonstrated for diaryl methanones) .
  • Biocatalysis: Engineer lipases or esterases to catalyze alkoxy group introduction under aqueous conditions .
  • Waste minimization: Recover AlCl₃ catalysts via aqueous extraction and reuse for 3+ cycles .

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